molecular formula C22H23N3O6 B14789001 4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid

4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid

Cat. No.: B14789001
M. Wt: 425.4 g/mol
InChI Key: MVWFAKKKMGICFP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-ethoxy- is a complex organic compound characterized by the presence of a benzoic acid moiety substituted with an amino-pyrazine and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-ethoxy- typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the pyrazine ring. Subsequent nitration and reduction steps introduce the amino group, followed by esterification to attach the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. The purification process often involves recrystallization and chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-ethoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-ethoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,4,5-trimethoxy-: Similar structure but lacks the pyrazine and amino groups.

    4-Aminobenzoic acid: Contains an amino group but lacks the pyrazine and trimethoxyphenyl groups.

    3-Amino-2,4,6-triiodobenzoic acid: Contains an amino group and multiple iodine atoms, differing significantly in structure and properties.

Uniqueness

Benzoic acid, 4-[3-amino-6-(3,4,5-trimethoxyphenyl)-2-pyrazinyl]-2-ethoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazine ring and trimethoxyphenyl group enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

4-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2-ethoxybenzoic acid

InChI

InChI=1S/C22H23N3O6/c1-5-31-16-8-12(6-7-14(16)22(26)27)19-21(23)24-11-15(25-19)13-9-17(28-2)20(30-4)18(10-13)29-3/h6-11H,5H2,1-4H3,(H2,23,24)(H,26,27)

InChI Key

MVWFAKKKMGICFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=CN=C2N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O

Origin of Product

United States

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